6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane
Overview
Description
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane is a fluorinated aromatic compound with the molecular formula C8H6F4N2O2 It is characterized by the presence of two amino groups at the 6 and 7 positions and four fluorine atoms at the 2, 2, 3, and 3 positions on a benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,3,3-tetrafluoro-1,4-benzodioxane with ammonia or an amine under controlled conditions to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
6,7-Diamino-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to its specific substitution pattern on the benzodioxane ring, which imparts distinct chemical and physical properties. The presence of both amino groups and fluorine atoms makes it particularly versatile for various applications.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-7(10)8(11,12)16-6-2-4(14)3(13)1-5(6)15-7/h1-2H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFFQGLVKTXHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551776 | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110968-70-2 | |
Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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